N-(3,4-dimethylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
This compound belongs to a class of thiophene-2-carboxamide derivatives characterized by a sulfonyl-piperazine substituent and an aryl carboxamide moiety. Its structure includes:
- A thiophene ring with a sulfonyl group at position 2.
- A piperazine ring linked to the sulfonyl group, substituted with a 4-fluorophenyl group at the N4 position.
- A carboxamide group at position 2 of the thiophene, attached to a 3,4-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-16-3-6-19(15-17(16)2)25-23(28)22-21(9-14-31-22)32(29,30)27-12-10-26(11-13-27)20-7-4-18(24)5-8-20/h3-9,14-15H,10-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRPLZWRZCTBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, often referred to as a novel sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity against various disease models.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C20H24FN3O2S
- CAS Number : 882749-24-8
The structure includes a thiophene ring, a carboxamide group, and a piperazine moiety, which are critical for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and neuropsychiatric disorders.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrases or other enzymes crucial for tumor growth.
- Receptor Modulation : The piperazine component suggests potential interactions with serotonin or dopamine receptors, indicating possible applications in treating psychiatric disorders.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
Case Study Findings :
- In vitro Studies : In cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), the compound showed IC50 values ranging from 0.5 to 1.5 µM, indicating potent cytotoxic effects.
- Mechanistic Insights : Apoptosis assays revealed that the compound induces cell death through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.8 | Caspase activation |
| HCT116 | 1.2 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, preliminary investigations have shown that this compound possesses antimicrobial activity against common pathogens.
Antimicrobial Assay Results :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively in disk diffusion assays.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Profile
Studies suggest that the compound has favorable absorption characteristics with moderate bioavailability.
Toxicological Assessment
Toxicity studies indicate low acute toxicity in animal models at therapeutic doses, with no significant adverse effects observed during preliminary trials.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to the unsubstituted phenyl group in . This could enhance membrane permeability but reduce aqueous solubility.
- The 4-fluorophenyl substituent on the piperazine (target compound) vs. 2-fluorophenyl () may influence binding orientation in biological targets due to positional isomerism .
Pharmacological Implications: Thiophene derivatives with piperazine-sulfonyl groups (e.g., ) are often designed for CNS-targeted activity, but substituent positioning (e.g., 2-F vs. 4-F) can drastically alter receptor selectivity . The absence of piperazine in ’s compound correlates with reported non-CNS activities (e.g., antimicrobial effects), highlighting the role of the piperazine moiety in receptor modulation .
Preparation Methods
Synthesis of the Piperazine Derivative
The 4-(4-fluorophenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .
-
SNAr Approach :
A halogenated aryl substrate (e.g., 1-fluoro-4-nitrobenzene) reacts with piperazine under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C. The nitro group is subsequently reduced using catalytic hydrogenation (H₂/Pd-C) or NaBH₄ to yield 4-(4-fluorophenyl)piperazine. -
Buchwald-Hartwig Amination :
Aryl halides (e.g., 4-bromofluorobenzene) couple with piperazine using palladium catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (t-BuONa) in toluene at 100°C. This method offers higher yields (85–95%) and avoids nitro reduction steps.
Preparation of the Thiophene-2-Carboxamide Core
The thiophene backbone is constructed via Knorr cyclization or cross-coupling reactions :
-
Knorr Cyclization :
Ethyl 2-cyanoacetate reacts with sulfur and morpholine to form 2-aminothiophene-3-carboxylate, which is hydrolyzed to the carboxylic acid and coupled with 3,4-dimethylaniline using EDCl/HOBt in DCM. -
Sonogashira Coupling :
For substituted thiophenes, 3-bromo-2-carboxythiophene undergoes Sonogashira coupling with terminal alkynes (e.g., 3,3-dimethylbut-1-yne) in the presence of Pd(PPh₃)₄ and CuI.
Sulfonation and Coupling Reactions
Sulfonation of the Piperazine Derivative
The piperazine intermediate is sulfonated using sulfur trioxide complexes or chlorosulfonic acid :
-
Chlorosulfonic Acid Method :
4-(4-Fluorophenyl)piperazine reacts with chlorosulfonic acid (ClSO₃H) in DCM at 0°C, followed by quenching with ice water to yield the sulfonyl chloride. -
Sulfur Trioxide Pyridine Complex :
Sulfur trioxide-pyridine complex in DMF at 50°C provides milder conditions, reducing side reactions.
Coupling with the Thiophene-Carboxamide
The sulfonyl chloride intermediate couples with the thiophene-2-carboxamide via nucleophilic acyl substitution :
-
Base-Mediated Coupling :
Piperazine sulfonyl chloride reacts with N-(3,4-dimethylphenyl)thiophene-2-carboxamide in the presence of Et₃N or DMAP in THF at room temperature. Yields range from 70–85% after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)₂/Xantphos in Buchwald-Hartwig amination achieves >90% conversion.
-
Copper-Mediated Coupling : CuI/1,10-phenanthroline accelerates Sonogashira reactions for thiophene functionalization.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Piperazine synthesis | 88 | 98.5 |
| Sulfonation | 75 | 97.2 |
| Coupling | 82 | 99.1 |
Comparative Analysis of Methods
| Parameter | SNAr | Buchwald-Hartwig | Chlorosulfonic Acid |
|---|---|---|---|
| Yield (%) | 65–75 | 85–95 | 70–80 |
| Cost | Low | High | Moderate |
| Scalability | Limited | Excellent | Moderate |
| Byproducts | Nitro compounds | Trace Pd | HCl gas |
Challenges and Solutions
Q & A
Q. What are the key steps in synthesizing N-(3,4-dimethylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide?
The synthesis typically involves:
- Step 1 : Preparation of the sulfonylated piperazine intermediate by reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under reflux in solvents like dimethylformamide (DMF) or ethanol .
- Step 2 : Coupling the intermediate with a thiophene-2-carboxamide derivative. This requires precise stoichiometric control and catalysts such as triethylamine to facilitate amide bond formation .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
Critical Note: Optimize reaction times (typically 12–24 hours) and temperatures (60–80°C) to avoid side reactions like over-sulfonation .
Q. How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify the presence of aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/amide carbons (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]+) matching the theoretical molecular weight (C23H22FN3O3S2: ~495.56 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF (solubility >50 mg/mL) are preferred for in vitro assays .
- Aqueous buffers : Limited solubility in water (<0.1 mg/mL) necessitates surfactant-based formulations for bioavailability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Purity Verification : Re-characterize the compound using HPLC to rule out impurities (>99% purity required for reliable IC50 values) .
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., ATP levels in viability assays) .
- Structural Analog Comparison : Cross-reference activity with analogs (e.g., 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene derivatives) to identify substituent-specific effects .
Q. What strategies optimize synthetic yield while minimizing side products?
- Reagent Selection : Use phosphorus oxychloride for cyclization steps to reduce byproduct formation .
- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps, improving yield by 15–20% compared to batch methods .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising reactivity .
Q. How does the compound interact with biological targets, and what are its potential off-target effects?
- Mechanistic Insight : The sulfonyl-piperazine moiety likely binds to ATP pockets in kinases, while the thiophene-carboxamide group modulates hydrophobic interactions .
- Off-Target Screening : Use computational docking (AutoDock Vina) to predict affinity for non-target receptors like serotonin (5-HT1A) or dopamine (D2) receptors .
- In Vitro Validation : Perform radioligand displacement assays to quantify Ki values for suspected off-targets .
Q. What analytical challenges arise in resolving spectral overlaps (e.g., NMR or MS)?
- 2D NMR Techniques : Employ HSQC and HMBC to distinguish overlapping aromatic protons and carbons .
- Tandem MS/MS : Use collision-induced dissociation (CID) to fragment the molecular ion and confirm the sulfonamide-thiophene linkage .
- X-ray Crystallography : Resolve ambiguous regions (e.g., piperazine ring conformation) via single-crystal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
